Predicted Lipophilicity (cLogP) Comparison: 4-Methylsulfanyl vs. 4-Methyl and 4-Unsubstituted Analogs
The target compound demonstrates a distinct lipophilic profile relative to its closest alkyl-substituted analogs. The 4-methylsulfanyl analog has a predicted cLogP of 2.4 [1]. This value is lower than the 4-methyl analog (cLogP = 2.53) but higher than the unsubstituted parent compound (cLogP = 2.13) . This ranking suggests that the methylsulfanyl group confers intermediate lipophilicity, which can be a critical factor for optimizing membrane permeability and reducing non-specific binding in a biological context compared to the more lipophilic 4-methyl variant.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.4 (Predicted) [1] |
| Comparator Or Baseline | 4-Methyl analog (189442-87-3): cLogP 2.53 ; Unsubstituted parent (142851-03-4): cLogP 2.13 |
| Quantified Difference | Target is Δ -0.13 vs. 4-methyl; Δ +0.27 vs. unsubstituted |
| Conditions | In silico prediction models (standard vendor-reported cLogP calculations) |
Why This Matters
Precise logP control is crucial in early-stage drug discovery; a value between 2.13 and 2.53 offers a differentiated balance that can make the compound a more suitable starting point for lead optimization when a moderate, tunable lipophilic handle is required.
- [1] Molaid. (n.d.). 1-tert-butyl 4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate. Predicted LogP: 2.4. View Source
